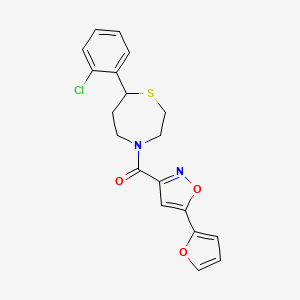

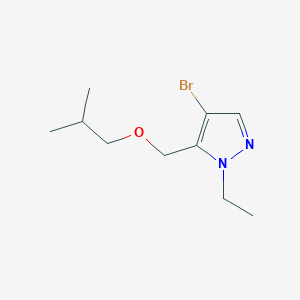

![molecular formula C18H18F2N4O3S B2928961 N-[4-(二氟甲氧基)苯基]-4-(4-硝基苯基)哌嗪-1-甲硫酰胺 CAS No. 398996-31-1](/img/structure/B2928961.png)

N-[4-(二氟甲氧基)苯基]-4-(4-硝基苯基)哌嗪-1-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Synthesis Building Block

The presence of the difluoromethoxy and nitrophenyl groups makes this compound a valuable building block in organic synthesis. It can be used to synthesize a wide range of complex molecules, particularly in the development of new pharmaceuticals where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, the piperazine ring is a common motif found in many drug molecules. This compound could serve as a precursor for the synthesis of potential therapeutic agents, especially in the realm of central nervous system disorders, where piperazine derivatives are known to interact with various neurotransmitter receptors .

Material Science

The isocyanate group in similar compounds is known for its reactivity with alcohols to form polyurethanes, which are used in coatings, adhesives, and foams. This compound could be investigated for its potential applications in creating new materials with unique properties .

Agricultural Chemistry

Compounds with nitrophenyl groups have been explored for their use in agricultural chemistry, particularly as pesticides or herbicides. The specific structure of this compound might offer a new approach to pest control, with further research needed to assess its efficacy and safety .

Fluorescence Studies

The difluoromethoxy group can potentially alter the electronic properties of aromatic systems, leading to changes in fluorescence. This compound could be used in fluorescence studies to develop new probes or sensors for biological and chemical detection .

Catalysis

The structural features of this compound suggest potential use as a ligand in catalysis. Its ability to coordinate to metals could be harnessed to develop new catalytic systems for a variety of chemical reactions .

Analytical Chemistry

Given its unique structure, this compound could be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of similar compounds in various matrices .

Environmental Science

The reactivity of the isocyanate group with water to form amines and carbon dioxide could be studied for its potential applications in environmental science, such as in the capture and conversion of pollutants .

作用机制

Target of Action

The primary target of N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide interacts with DHFR, inhibiting its function . This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption leads to a decrease in DNA synthesis and cell growth.

Result of Action

The inhibition of DHFR by N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide leads to a decrease in DNA synthesis and cell growth . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

属性

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O3S/c19-17(20)27-16-7-1-13(2-8-16)21-18(28)23-11-9-22(10-12-23)14-3-5-15(6-4-14)24(25)26/h1-8,17H,9-12H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJJMQGGMRRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2928883.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)

![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride](/img/structure/B2928893.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2928894.png)

![2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2928895.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)